molecular formula C8H7Cl3O3 B8594014 4-(2,2,2-Trichloro-1-hydroxyethyl)benzene-1,2-diol CAS No. 50597-27-8

4-(2,2,2-Trichloro-1-hydroxyethyl)benzene-1,2-diol

Cat. No. B8594014
CAS RN: 50597-27-8
M. Wt: 257.5 g/mol
InChI Key: MCMRPENEBSJUBA-UHFFFAOYSA-N
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Patent
US05605895

Procedure details

To the solution of 440 g of 1,2-dihydroxybenzene dissolved in 1L of ethylene dichloride was added 1036 g of trichloroacetaldehyde monohydrate and then the reaction solution was cooled down to 0° C. 102 g of triethylamine was slowly added dropwise thereto. The reaction solution was warmed to normal temperature, stirred for about 20 minutes, heated to 50° C. and then stirred for further 3 hours while maintaining the same temperature. After the reaction is completed, the reaction mixture was distilled under reduced pressure to remove ethylene dichloride. The residue was dissolved in 4L of ethylacetate, washed successively with 2400 ml of 0.5N-aqueous hydrochloric acid solution and 2L of saturated saline solution, dried over anhydrous magnesium sulfate and then distilled under reduced pressure to remove the solvent to obtain 540 g of the title compound.
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1036 g
Type
reactant
Reaction Step Two
Quantity
102 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].O.[Cl:10][C:11]([Cl:15])([Cl:14])[CH:12]=[O:13].C(N(CC)CC)C>C(Cl)CCl>[OH:1][C:2]1[CH:7]=[C:6]([CH:12]([OH:13])[C:11]([Cl:15])([Cl:14])[Cl:10])[CH:5]=[CH:4][C:3]=1[OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
OC1=C(C=CC=C1)O
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
1036 g
Type
reactant
Smiles
O.ClC(C=O)(Cl)Cl
Step Three
Name
Quantity
102 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for about 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was warmed to normal temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred for further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the same temperature
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove ethylene dichloride
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 4L of ethylacetate
WASH
Type
WASH
Details
washed successively with 2400 ml of 0.5N-aqueous hydrochloric acid solution and 2L of saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC=1C=C(C=CC1O)C(C(Cl)(Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 540 g
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.